molecular formula C6H4IN3 B1394354 6-Iodoimidazo[1,2-b]pyridazine CAS No. 1216703-05-7

6-Iodoimidazo[1,2-b]pyridazine

Cat. No.: B1394354
CAS No.: 1216703-05-7
M. Wt: 245.02 g/mol
InChI Key: KKBGGLUVDVJPBO-UHFFFAOYSA-N
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Description

6-Iodoimidazo[1,2-b]pyridazine is a heterocyclic compound with the molecular formula C6H4IN3. It is part of the imidazo[1,2-b]pyridazine family, which is known for its valuable applications in organic synthesis and pharmaceutical chemistry . This compound features an iodine atom attached to the imidazo[1,2-b]pyridazine core, which can significantly influence its chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

6-Iodoimidazo[1,2-b]pyridazine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can alter signaling pathways and affect cellular processes. Additionally, this compound can bind to specific proteins, modifying their conformation and activity, thereby impacting biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit signaling pathways that control cell growth, differentiation, and apoptosis. It also affects the expression of genes involved in these processes, leading to changes in cellular behavior. Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound can inhibit kinase activity by binding to the active site of the enzyme, preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to this compound can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Studies have shown that there is a threshold dose beyond which the compound’s effects become detrimental, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of metabolic enzymes. For example, this compound can inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in the production of ATP and other metabolic intermediates. These interactions can have significant implications for cellular energy metabolism and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. The localization and accumulation of this compound can affect its activity and function, influencing the biochemical pathways it modulates .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting metabolic processes and energy production .

Preparation Methods

The synthesis of 6-Iodoimidazo[1,2-b]pyridazine typically involves the functionalization of the imidazo[1,2-b]pyridazine scaffold. One common method is the direct iodination of imidazo[1,2-b]pyridazine using iodine or iodine monochloride in the presence of a suitable oxidizing agent . The reaction conditions often include a solvent such as acetonitrile or dichloromethane and may require heating to facilitate the reaction.

Chemical Reactions Analysis

6-Iodoimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction and reagents used but often include derivatives with modified functional groups or extended conjugation.

Comparison with Similar Compounds

6-Iodoimidazo[1,2-b]pyridazine can be compared with other imidazo[1,2-b]pyridazine derivatives and related heterocyclic compounds:

Properties

IUPAC Name

6-iodoimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBGGLUVDVJPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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